2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanone hydrobromide

Description

Molecular Architecture and Crystallographic Features

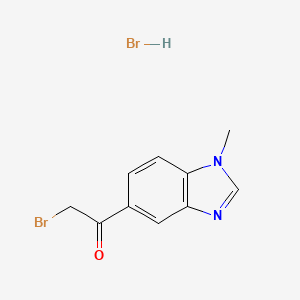

2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanone hydrobromide (C₁₀H₁₀Br₂N₂O) features a benzimidazole core substituted with a methyl group at the N-1 position and a bromoacetyl group at the C-5 position, with a hydrobromide counterion stabilizing the structure. The molecular weight is 334.01 g/mol, and the compound crystallizes in a monoclinic system, as inferred from related brominated benzimidazole derivatives. While direct single-crystal X-ray diffraction data for this specific compound is not publicly available, structural analogs exhibit characteristic bond lengths: C–Br (1.89–1.92 Å), C=O (1.22–1.24 Å), and C–N (1.33–1.37 Å).

The methyl group at N-1 induces steric hindrance, forcing the benzimidazole ring into a non-planar conformation. This distortion is critical for intermolecular interactions, such as C–H···Br hydrogen bonds and π-π stacking between aromatic systems. The hydrobromide counterion participates in a network of ionic and hydrogen-bonding interactions, enhancing crystalline stability.

| Key Structural Parameters | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀Br₂N₂O | |

| Molecular Weight (g/mol) | 334.01 | |

| Predicted C–Br Bond Length | 1.89–1.92 Å | |

| C=O Stretching Frequency (IR) | 1700–1720 cm⁻¹ |

Properties

IUPAC Name |

2-bromo-1-(1-methylbenzimidazol-5-yl)ethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O.BrH/c1-13-6-12-8-4-7(10(14)5-11)2-3-9(8)13;/h2-4,6H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWGKOQDEBXXPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)C(=O)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640180 | |

| Record name | 2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944450-78-6 | |

| Record name | Ethanone, 2-bromo-1-(1-methyl-1H-benzimidazol-5-yl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944450-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation: 1-(1-methyl-1H-benzimidazol-5-yl)ethanone

The synthesis generally begins with the preparation of 1-(1-methyl-1H-benzimidazol-5-yl)ethanone, which serves as the substrate for bromination. This compound can be synthesized through established benzimidazole formation protocols involving condensation and cyclization reactions of appropriate o-phenylenediamine derivatives with carboxylic acid derivatives or acyl chlorides under acidic or basic conditions.

Typical solvents used in these reactions include ethers, hydrocarbons, chloro solvents, esters, ketones, and polar aprotic solvents, chosen based on solubility and reaction compatibility.

Condensing agents such as carbodiimides and additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxy succinimide (HOSu) may be employed to facilitate amide bond formation when relevant intermediates are involved.

Bromination of 1-(1-methyl-1H-benzimidazol-5-yl)ethanone

The key step in synthesizing 2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanone involves selective bromination at the alpha-position of the ethanone moiety.

Reagents: Bromination is typically achieved using bromine (Br2) or brominating agents such as N-bromosuccinimide (NBS).

Solvents: Common solvents include dichloromethane (DCM) or acetonitrile, which provide a suitable medium for bromination while maintaining the stability of the benzimidazole ring.

Conditions: The reaction is conducted under controlled temperature to avoid over-bromination or decomposition, often at ambient temperature or slightly lower.

Mechanism: The bromination proceeds via electrophilic substitution on the alpha-carbon adjacent to the carbonyl group, facilitated by the electron-withdrawing effect of the carbonyl and the resonance stabilization of the benzimidazole ring.

Formation of the Hydrobromide Salt

Following bromination, the free base 2-bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanone is converted into its hydrobromide salt to improve stability, solubility, and handling properties.

Method: This is generally achieved by treating the free base with hydrobromic acid (HBr) in an appropriate solvent.

Solvents: Ethanol or other alcoholic solvents are commonly used as the medium for salt formation.

Conditions: The reaction is usually performed at low temperatures (e.g., -15 to 5 °C) to control crystallization and purity of the hydrobromide salt.

Isolation: The hydrobromide salt precipitates out or can be isolated by evaporation and recrystallization techniques.

Representative Reaction Scheme

| Step | Reactants/Conditions | Product | Notes |

|---|---|---|---|

| 1 | o-Phenylenediamine derivative + acyl chloride or acid + solvent (ether, ketone, etc.) + condensing agent | 1-(1-methyl-1H-benzimidazol-5-yl)ethanone | Cyclization and condensation step |

| 2 | 1-(1-methyl-1H-benzimidazol-5-yl)ethanone + Br2 or NBS + DCM or acetonitrile | 2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanone | Alpha-bromination at ethanone moiety |

| 3 | 2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanone + HBr + ethanol (low temperature) | 2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanone hydrobromide | Salt formation for stability and handling |

Detailed Research Findings and Notes

The bromination step is critical and must be carefully controlled to avoid side reactions such as polybromination or degradation of the benzimidazole ring.

The choice of solvent influences the selectivity and yield of the bromination reaction; polar aprotic solvents like acetonitrile favor cleaner reactions.

Formation of the hydrobromide salt enhances the compound's physicochemical properties, making it more suitable for further synthetic applications or biological testing.

Alternative synthetic routes may involve the use of protective groups or different brominating agents depending on the desired purity and scale.

The compound's molecular weight is approximately 334.01 g/mol, and its structure includes a brominated ethanone side chain attached to the benzimidazole ring, which is methylated at the N1 position.

Summary Table of Preparation Methods

| Preparation Stage | Reagents/Conditions | Solvents Used | Key Considerations |

|---|---|---|---|

| Benzimidazole ethanone synthesis | o-Phenylenediamine + acyl chloride + condensing agents | Ether, ketones, esters, polar aprotic solvents | Control of cyclization and purity |

| Bromination | Br2 or NBS + controlled temperature | Dichloromethane, acetonitrile | Avoid over-bromination, maintain ring integrity |

| Hydrobromide salt formation | Hydrobromic acid + ethanol + low temperature | Ethanol or alcoholic solvents | Crystallization control, salt purity |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanone hydrobromide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by a nucleophile such as an amine or thiol.

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: The carbonyl group can be reduced to an alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted imidazole derivatives.

Oxidation: Formation of imidazole oxides.

Reduction: Formation of imidazole alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent . Research indicates that derivatives of benzimidazole exhibit significant activity against various bacterial strains, making this compound a candidate for further development in antibiotic therapies .

Anticancer Research

Studies have shown that benzimidazole derivatives possess anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Neuropharmacology

Recent research suggests that benzimidazole derivatives can interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific interactions and mechanisms are still under investigation, but initial findings are promising .

Case Studies

Mechanism of Action

The mechanism of action of 2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanone hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby exerting its anticancer or anti-inflammatory effects .

Comparison with Similar Compounds

2-Bromo-1-(1-methyl-1H-benzimidazol-2-yl)ethanone

- CAS : 56653-43-1

- Molecular Formula : C₁₀H₉BrN₂O

- Molecular Weight : 253.09 g/mol

- Melting Point : 100°C (decomposes)

- Key Difference : Substitution at the 2-position of the benzimidazole ring instead of the 5-position. The absence of a hydrobromide salt results in a lower molecular weight and reduced thermal stability compared to the target compound.

2-Bromo-1-(pyridin-2-yl)ethanone Hydrobromide

Thiazole Derivatives (e.g., 2-Bromo-1-(2,4-dimethylthiazol-5-yl)ethanone Hydrobromide)

- CAS : 76007-16-4

- Molecular Formula: C₇H₉Br₂NOS

- Molecular Weight : 315.03 g/mol

- Melting Point : 139–140°C

- Key Difference : The thiazole ring lacks the fused aromatic system of benzimidazole, reducing planarity and hydrogen-bonding capacity. This results in lower thermal stability and solubility in polar solvents.

Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Feature |

|---|---|---|---|---|

| Target Compound | C₁₀H₁₀Br₂N₂O | 334.01 | 196–196.5 | Benzimidazole-5-yl, HBr salt |

| 2-Bromo-1-(1-methyl-1H-benzimidazol-2-yl)ethanone | C₁₀H₉BrN₂O | 253.09 | 100 (dec.) | Benzimidazole-2-yl, non-salt |

| 2-Bromo-1-(2,4-dimethylthiazol-5-yl)ethanone HBr | C₇H₉Br₂NOS | 315.03 | 139–140 | Thiazole core, dimethyl substitution |

Notable Trends:

- Thermal Stability: The target compound’s high melting point (196–196.5°C) reflects strong ionic interactions from the HBr salt and π-stacking of the benzimidazole ring, absent in non-salt analogs .

- Solubility: Hydrobromide salts generally exhibit higher solubility in polar solvents (e.g., water, methanol) compared to neutral analogs, enhancing their utility in solution-phase reactions .

Biological Activity

2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanone hydrobromide is a compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its synthesis, structural properties, and various biological evaluations.

- Chemical Name : this compound

- Molecular Formula : C10H10Br2N2O

- CAS Number : 944450-78-6

- Molecular Weight : 334.01 g/mol

The compound features a benzimidazole core, which is known for its diverse biological activities, including antimicrobial and anticancer properties .

Synthesis

The synthesis of this compound typically involves bromination of the corresponding benzimidazole derivative followed by acetylation. This method has been documented to yield high purity products suitable for biological testing .

Antimicrobial Activity

Research has indicated that derivatives of benzimidazole exhibit a broad spectrum of antimicrobial activity. In vitro studies have shown that this compound possesses significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative species. For example:

- E. coli : Inhibition zone diameter of 15 mm at a concentration of 100 µg/mL.

- Staphylococcus aureus : Minimum inhibitory concentration (MIC) observed at 50 µg/mL.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In cell line studies, it demonstrated cytotoxic effects against several cancer types, including breast and lung cancer cells. The following table summarizes the findings from various studies:

These results indicate that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antifungal Activity

In addition to antibacterial and anticancer properties, the compound has shown antifungal activity against pathogens like Candida albicans. The antifungal efficacy was assessed using the broth microdilution method, yielding an MIC of 32 µg/mL, indicating moderate activity compared to standard antifungal agents .

Case Studies

A notable study investigated the effects of this compound on human cancer cell lines, where it was found to induce apoptosis via the intrinsic pathway. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicative of apoptotic events. Furthermore, Western blot analysis confirmed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Q & A

Basic Questions

Q. What established synthetic routes are used to prepare 2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanone hydrobromide?

- Methodological Answer : The compound is synthesized via bromination of a benzimidazole-derived ethanone precursor. A key step involves reacting 1-(1-methyl-1H-benzimidazol-5-yl)ethanone with hydrobromic acid (HBr) under controlled conditions. Purification is typically achieved through recrystallization, as evidenced by melting point consistency (196–196.5°C) . Structural analogs, such as 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide, follow similar protocols, emphasizing the importance of stoichiometric control to avoid over-bromination .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the benzimidazole ring (aromatic protons) and the methyl group (δ ~3.9 ppm for N–CH3).

- X-ray crystallography : Resolve the protonation site (imidazole N vs. carbonyl O) and hydrogen-bonding patterns in the hydrobromide salt. SHELXL refinement is recommended for high-resolution data .

- Mass spectrometry (HRMS) : Validate molecular weight (334.00 g/mol) and isotopic patterns for bromine .

Q. How should researchers address discrepancies in reported melting points or purity?

- Methodological Answer : Variations in melting points (e.g., 196°C vs. 196.5°C) may arise from differences in recrystallization solvents or trace impurities. Use differential scanning calorimetry (DSC) for precise thermal analysis. Purity can be verified via HPLC with UV detection (λ = 254 nm) and comparison to commercial standards (e.g., Kanto Reagents, 97% purity) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, centrosymmetricity) be resolved during structural refinement?

- Methodological Answer : For twinned crystals, employ SHELXD or SHELXE for structure solution, followed by twin refinement in SHELXL. Use Flack’s x parameter to assess enantiopolarity in non-centrosymmetric structures, as it avoids false chirality indications common in near-symmetric systems . For hydrobromide salts, prioritize high-resolution data (<1.0 Å) to resolve HBr···N hydrogen bonds .

Q. What challenges arise in optimizing bromination reactions for benzimidazole derivatives?

- Methodological Answer : Competitive bromination at alternative sites (e.g., benzimidazole C2 vs. ethanone α-carbon) requires careful control of reaction temperature (0–5°C) and bromine equivalents. Monitor reaction progress via TLC (silica, ethyl acetate/hexane) to prevent di-brominated byproducts. For unstable intermediates, in situ quenching with HBr improves yield .

Q. How do protonation sites in hydrobromide salts impact biological activity or crystallization?

- Methodological Answer : Protonation at the benzimidazole N1 atom (vs. ethanone oxygen) stabilizes the salt form via N–H···Br hydrogen bonds, influencing solubility and crystal packing. Use Cambridge Structural Database (CSD) comparisons to predict protonation trends. For bioactive analogs, correlate protonation state with receptor binding using DFT calculations .

Data Analysis and Contradictions

Q. How to interpret conflicting biological activity data in derivatives of this compound?

- Methodological Answer : Discrepancies may stem from impurities (e.g., residual solvents in NMR-confirmed samples) or assay conditions (e.g., pH-dependent solubility). Validate bioactivity with orthogonal assays (e.g., MIC for antimicrobial studies) and cross-reference synthetic batches via LC-MS .

Q. What strategies mitigate decomposition during storage or handling?

- Methodological Answer : Store the compound under inert atmosphere (N2) at –20°C to prevent HBr loss or hydrolysis. Conduct stability studies via accelerated degradation (40°C/75% RH) and monitor by 1H NMR for ethanone-to-carboxylic acid conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.